molecular formula C9H14N4O B14339445 3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one CAS No. 93507-89-2

3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one

Cat. No.: B14339445
CAS No.: 93507-89-2
M. Wt: 194.23 g/mol
InChI Key: BHRLRJYAOOEMQD-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one is a heterocyclic compound featuring a fused imidazo-triazinone core with a 2-methylpropyl (isopropyl) substituent at position 3. Its synthesis typically involves reactions of hydrazinyl-imidazolones with hydrazonoyl halides or active methylene compounds, as seen in analogous derivatives . Structural studies highlight its planar fused-ring system and non-covalent interactions influencing crystal packing . Patents indicate its development as a non-toxic in vitro agent with slight in vivo toxicity, positioning it as a promising drug candidate .

Properties

CAS No.

93507-89-2

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

3-(2-methylpropyl)-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C9H14N4O/c1-6(2)5-7-8(14)13-4-3-10-9(13)12-11-7/h6H,3-5H2,1-2H3,(H,10,12)

InChI Key

BHRLRJYAOOEMQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C2NCCN2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpropylamine with a suitable triazine derivative under controlled temperature and pressure conditions. The reaction is often carried out in the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The 2-methylpropyl substituent at position 3 distinguishes this compound from analogs with aryl, halogenated, or heterocyclic substituents. Key structural differences include:

Compound Substituent (Position) Bond Lengths (Å) Crystal Packing Features Reference
3-(2-Methylpropyl)-6,7-dihydroimidazo[...] 2-Methylpropyl (3) C–N: 1.34–1.38 Isopropyl-induced hydrophobic packing
8-(4-Chlorophenyl)-3-phenyl derivative Phenyl (3), Cl (8) C–N: 1.33–1.36 Halogen-bonding interactions
7-Bromo-3-tert-butylpyrazolo-triazinone Br (7), tert-butyl (3) C–Br: 1.92 Bromine-mediated π-stacking
  • Impact of Substituents : The isopropyl group enhances lipophilicity, favoring blood-brain barrier penetration, while bromine or chlorine atoms introduce polar interactions and alter thermal stability .

Thermal Stability and Degradation

Thermogravimetric (TG) and differential scanning calorimetry (DSC) studies reveal substituent-dependent stability:

Compound Onset Decomposition (°C) Major Degradation Products Reference
3-(2-Methylpropyl)-6,7-dihydroimidazo[...] 220–230 CO, NH3, isopropyl fragments
8-(4-Chlorophenyl)-3-phenyl derivative 190–200 HCl, CO, aromatic hydrocarbons
Thiophene-substituted analogs 210–215 SO2, CO
  • Key Insight : Chlorine substituents lower thermal stability by ~30°C compared to isopropyl or thiophene groups, likely due to labile C–Cl bonds .

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